2,4-Dichlorothieno[2,3-d]pyrimidine
Overview
Description
2,4-Dichlorothieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C6H2Cl2N2S It is characterized by the presence of two chlorine atoms and a fused thieno-pyrimidine ring system
Mechanism of Action
Target of Action
2,4-Dichlorothieno[2,3-d]pyrimidine is a compound that has been identified as an active intermediate in the synthesis of new antitumor medications . .
Mode of Action
It’s known that the compound contains two chloride atoms, which are easily replaced by other functional groups, leading to a variety of unit structures
Biochemical Pathways
Given its potential role in the synthesis of antitumor medications
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to keep it in a dark place, sealed in dry conditions, and at room temperature . These conditions likely help maintain the stability of the compound and could potentially influence its efficacy.
Biochemical Analysis
Biochemical Properties
It is known that the compound contains two chloride atoms, which can be easily replaced by other functional groups, leading to a variety of unit formations .
Cellular Effects
Cellular assays have shown that 2,4-Dichlorothieno[2,3-d]pyrimidine inhibits cell proliferation by inhibiting EGFR signaling pathways . This compound may provide a novel therapeutic option for patients with cancers that are resistant to current therapies due to its ability to inhibit the activity of EGFR tyrosine kinase .
Molecular Mechanism
It is known to inhibit the EGFR signaling pathway, which plays a crucial role in cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine typically involves the chlorination of thieno[2,3-d]pyrimidine. One common method includes the reaction of thieno[2,3-d]pyrimidine with phosphorus oxychloride (POCl3) in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 120°C, and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as recrystallization from mixed solvents like ethanol and chloroform, can enhance the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino-thieno[2,3-d]pyrimidine derivatives .
Scientific Research Applications
2,4-Dichlorothieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorothieno[3,2-d]pyrimidine
- 2-Chlorothieno[3,2-d]pyrimidine
- 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid
Uniqueness
2,4-Dichlorothieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of two chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Biological Activity
Overview
2,4-Dichlorothieno[2,3-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C6H2Cl2N2S, characterized by the presence of two chlorine atoms and a fused thieno-pyrimidine ring system. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Target of Action:
this compound acts as an active intermediate in the synthesis of new antitumor medications. Its structural properties allow it to interact with various biological targets.
Mode of Action:
The compound's two chloride atoms can be substituted with other functional groups, leading to a variety of derivatives with enhanced biological activities. Notably, it has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival.
Biochemical Pathways:
Research indicates that this compound influences several biochemical pathways associated with cell growth and apoptosis. Its ability to modulate EGFR signaling makes it a candidate for further exploration in cancer therapeutics.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives. A series of synthesized compounds were evaluated for their antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli). The results demonstrated promising antibacterial effects comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. Compounds derived from this scaffold have shown efficacy in inhibiting tumor cell lines by targeting specific oncogenic pathways. For instance, compounds that inhibit phosphodiesterases and tyrosine kinases have been linked to reduced tumor growth in preclinical models .
Other Pharmacological Activities
In addition to its antimicrobial and anticancer properties, thieno[2,3-d]pyrimidines exhibit a wide range of pharmacological activities:
- Anti-inflammatory: Some derivatives have demonstrated anti-inflammatory effects by inhibiting inflammatory mediators.
- Antiviral: Certain thieno[2,3-d]pyrimidines have shown activity against viral infections.
- Neuroprotective: Research suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's due to their ability to modulate neuroinflammatory pathways .
Case Studies
- Antibacterial Study : A study synthesized N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene derivatives and evaluated their antibacterial activity. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria compared to control drugs .
- Anticancer Research : In vitro studies on derivatives of this compound revealed substantial cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of EGFR signaling pathways leading to reduced cell proliferation and increased apoptosis .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
2,4-dichlorothieno[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXNGIQKOWQHCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480926 | |
Record name | 2,4-Dichlorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18740-39-1 | |
Record name | 2,4-Dichlorothieno[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18740-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorothieno[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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